REACTION_CXSMILES
|
[O:1]([C:8]1[C:9]([C:14]#[N:15])=[N:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OO)(=[O:18])C.C(O)(C)C>C(O)(=O)C>[O:1]([C:8]1[CH:13]=[CH:12][CH:11]=[N+:10]([O-:18])[C:9]=1[C:14]#[N:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C(=NC=CC1)C#N
|
Name
|
peracetic acid
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 250 ml of dichloromethane
|
Type
|
WASH
|
Details
|
the organic layer is washed with excess dilute sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over anhydrous MgSO4
|
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C1=C([N+](=CC=C1)[O-])C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |